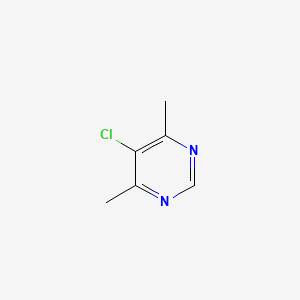
5-Chloro-4,6-dimethylpyrimidine
Descripción general
Descripción
5-Chloro-4,6-dimethylpyrimidine: is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5 and two methyl groups at positions 4 and 6. It is widely used in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Chloro-4,6-dimethylpyrimidine can be synthesized through several methods. One common method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions . Another method includes the transition metal-free cross-coupling reactions and the aromatic nucleophilic substitution of halogen pyrimidines with anilines . Microwave-assisted synthesis has also been reported to be effective, reducing reaction times significantly .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial processes has been explored to enhance efficiency and reduce by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines or alkoxides.
Cross-Coupling Reactions: These reactions are used to form carbon-carbon bonds, often employing palladium catalysts.
Common Reagents and Conditions:
Aromatic Nucleophilic Substitution: Common reagents include anilines and alkoxides, with reactions typically carried out in ethanol or methanol under basic conditions.
Cross-Coupling Reactions: Reagents such as 2-(tributylstannyl)pyridine and palladium catalysts are used.
Major Products Formed:
Aromatic Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Cross-Coupling Reactions: Products include disubstituted pyrimidines with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-4,6-dimethylpyrimidine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-4,6-dimethylpyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation, making these compounds potential candidates for cancer therapy .
Comparación Con Compuestos Similares
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but with the chlorine atom at position 2.
4,6-Dimethylpyrimidine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-4,6-dimethylpyrimidine: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: 5-Chloro-4,6-dimethylpyrimidine is unique due to the specific positioning of the chlorine atom, which influences its reactivity in nucleophilic substitution reactions. This positioning also affects its biological activity, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
5-chloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRUARDOZNMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503974 | |
| Record name | 5-Chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75712-75-3 | |
| Record name | 5-Chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)
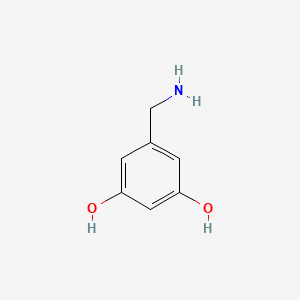

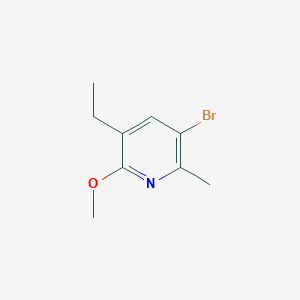
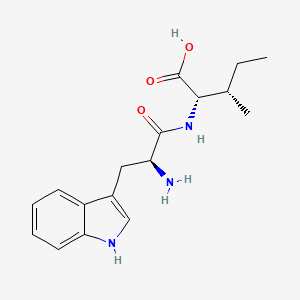
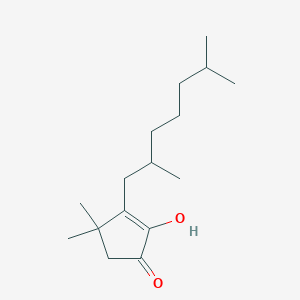
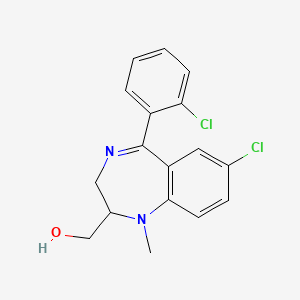

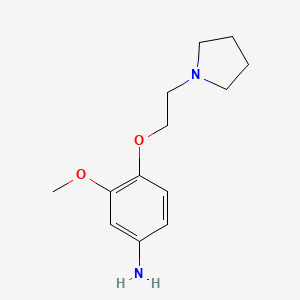
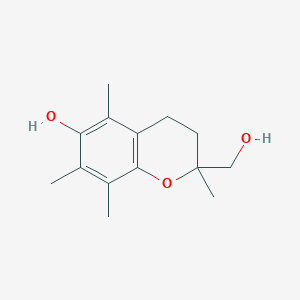
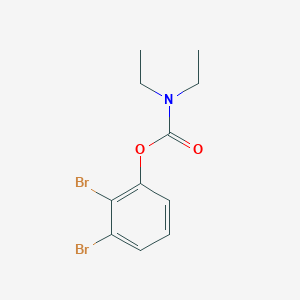
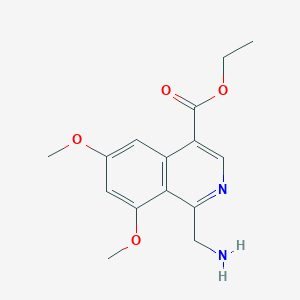
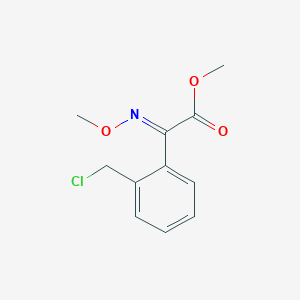
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1626290.png)
